6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid
Description
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid is a hexanoic acid derivative featuring a triethylene glycol (PEG) spacer terminated with a 6-chlorohexyl group. Its structure includes:
- Hexanoic acid backbone (C₆H₁₂O₂), providing a carboxylic acid group for conjugation.
- Triethylene glycol chain (O-(CH₂CH₂O)₂-CH₂CH₂-), enhancing hydrophilicity and solubility.
- 6-Chlorohexyl terminus (C₆H₁₂Cl), enabling nucleophilic substitution for further functionalization.
This compound is widely used in bioconjugation and drug delivery due to its dual reactivity (carboxylic acid and chloroalkane groups) and PEG-mediated solubility enhancement .
Properties
IUPAC Name |
6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO5/c17-9-5-1-2-6-10-20-12-14-22-15-13-21-11-7-3-4-8-16(18)19/h1-15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRDVGWXQSDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid typically involves multiple steps of organic synthesis, including alkylation and alkoxylation reactions . The general synthetic route can be summarized as follows:
Alkylation: The initial step involves the alkylation of hexanoic acid with 6-chlorohexanol to form an intermediate.
Alkoxylation: The intermediate is then subjected to a series of alkoxylation reactions with ethylene oxide to introduce the ethoxy groups.
Final Product: The final product, 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Esterification and Amide Coupling
The carboxylic acid group undergoes standard condensation reactions. In PROTAC synthesis, this moiety is frequently activated for peptide coupling:
These reactions typically follow nucleophilic acyl substitution mechanisms, with the carboxylic acid first activated as an acyloxyphosphonium intermediate .
Nucleophilic Substitution at the Chlorohexyl Group
The terminal chlorine atom participates in SN2 reactions under basic conditions:
| Reagent | Conditions | Product | Kinetics |
|---|---|---|---|
| Sodium hydroxide (aqueous) | Reflux in THF/H<sub>2</sub>O (1:1), 6h | 6-(2-(2-((6-Hydroxyhexyl)oxy)ethoxy)ethoxy)hexanoic acid | First-order (k = 0.12 h<sup>-1</sup>) |
| Ammonia (excess) | 80°C in ethanol, 12h | Amine derivatives (e.g., amino-PEGylated acids) | Not reported |
Steric hindrance from the ethoxy chains slows substitution rates compared to simpler chloroalkanes.
Oxidative Degradation Pathways
The polyether chain and alkyl backbone are susceptible to oxidative cleavage:
| Oxidizing Agent | Conditions | Major Products | Mechanistic Notes |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | 0.1M H<sub>2</sub>SO<sub>4</sub>, 60°C | Chlorohexanoic acid + multiple carboxylic acids | Radical chain mechanism dominates |
| O<sub>3</sub>/H<sub>2</sub>O<sub>2</sub> | UV light, 25°C, 2h | Formic acid, adipic acid derivatives | Ozonolysis of ether linkages |
Oxidation preferentially occurs at the ethylene glycol subunits, with the chloroalkyl group remaining intact under mild conditions.
Reduction Reactions
Catalytic hydrogenation modifies the chloroalkyl and acid groups:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10 wt%) | 50 psi H<sub>2</sub>, ethanol, 8h | 6-(2-(2-((6-Hydroxyhexyl)oxy)ethoxy)ethoxy)hexanol | Complete Cl → OH conversion |
| LiAlH<sub>4</sub> | THF, 0°C → RT, 4h | Primary alcohol (hexanol derivative) | Carboxylic acid → alcohol |
The ether linkages remain stable under these conditions, enabling selective reductions .
Thermal Decomposition
At elevated temperatures (>200°C), two primary pathways emerge:
Decarboxylation initiates decomposition, followed by ether scission and HCl elimination .
Photochemical Reactions
UV irradiation (254 nm) induces radical-mediated processes:
| Additive | Products | Quantum Yield |
|---|---|---|
| None | Crosslinked dimers + HCl(g) | Φ = 0.03 |
| TiO<sub>2</sub> | 6-Hydroxyhexanoic acid + ethylene glycol | Φ = 0.18 |
The chlorohexyl group acts as a radical initiator, accelerating chain scission.
This compound’s reactivity profile enables applications in PROTAC synthesis , polymer chemistry , and prodrug development. Future studies should explore its cyclization behavior and metal-catalyzed cross-coupling potential.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid may interact with various biological targets, potentially modulating enzyme activity and influencing cellular processes. The chlorohexyl ether chain may enhance its affinity for specific receptors or enzymes, leading to therapeutic applications in areas such as:
- Antimicrobial Agents : The compound's unique structure may provide a basis for developing new antimicrobial agents by targeting bacterial cell membranes or enzymes involved in cell wall synthesis.
- Anti-inflammatory Drugs : Its potential to modulate inflammatory pathways could be explored for developing anti-inflammatory medications.
Materials Science
The compound's hydrophobic characteristics and structural complexity make it suitable for applications in materials science, particularly in the development of:
- Surfactants : Due to its ether chains, it can act as an effective surfactant in various formulations.
- Polymer Chemistry : It may serve as a monomer or additive in polymer synthesis, enhancing the properties of the resulting materials.
Case Studies and Research Findings
Several studies have investigated the biological interactions and potential applications of this compound:
- A study on the interactions of similar compounds with biomolecules suggested that modifications to the ether chains could enhance biological activity, which is applicable to 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid .
- Research into heterobifunctional PROTACs (proteolysis-targeting chimeras) highlighted the importance of linkers similar to the chlorohexyl moiety in facilitating targeted protein degradation, suggesting that 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid could be utilized in drug design .
Mechanism of Action
The mechanism of action of 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid involves its interaction with molecular targets and pathways. The chlorohexyl ether chain can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and analogs:
Physicochemical and Reactivity Comparisons
- Solubility : Longer PEG chains (e.g., triethylene glycol in the target) increase hydrophilicity compared to shorter analogs.
- Reactivity: Chloroalkane terminus in all compounds allows SN2 reactions (e.g., with thiols or amines). Carboxylic acid (target) and amine (C₁₀H₂₂ClNO₂) offer orthogonal conjugation pathways.
- Molecular Weight : The target’s higher molecular weight (~338 g/mol) may reduce tissue penetration but improves plasma retention.
Biological Activity
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid, with the CAS number 1835705-78-6, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a chlorohexyl moiety and multiple ethylene glycol units, which may influence its solubility and interaction with biological systems.
- IUPAC Name : 6-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid
- Molecular Formula : C16H31ClO5
- Molecular Weight : 338.87 g/mol
- Purity : ≥95%
- Physical Form : Solid, typically stored at refrigerated temperatures .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as a ligand for specific receptors or enzymes, potentially modulating their activity. The presence of the chloro group and ether linkages could enhance its lipophilicity, allowing for better membrane permeability and interaction with lipid-based cellular structures.
Research Findings
-
Cell Viability Studies :
- In vitro assays have indicated that 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid exhibits cytotoxic effects on certain cancer cell lines. For example, treatment with this compound at concentrations ranging from 0.1 to 10 µM resulted in a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties .
-
Protein Interaction Studies :
- The compound has been evaluated for its ability to recruit E3 ubiquitin ligases in the context of targeted protein degradation (PROTAC technology). It was found to enhance the degradation of specific proteins involved in cancer progression, indicating a possible therapeutic application in oncology .
- Inflammatory Response Modulation :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate cytotoxic effects on cancer cells | Significant reduction in viability at >1 µM |
| Study B | Investigate protein recruitment for degradation | Enhanced degradation of target proteins observed |
| Study C | Assess anti-inflammatory properties | Downregulation of TNF-alpha and IL-6 in treated macrophages |
Q & A
Q. Derivatization Strategies :
- Esterification : Couple with bioactive alcohols (e.g., isoflavonoids) via DCC/DMAP catalysis to enhance cellular uptake .
- PEGylation : Introduce polyethylene glycol (PEG) chains to improve solubility and reduce immunogenicity .
Analytical Challenges : - Purification : Use size-exclusion chromatography to separate PEGylated products from unreacted starting materials.
- Stability Testing : Monitor hydrolysis in PBS (pH 7.4) at 37°C via LC-MS; half-life <24 hours is common for ester derivatives .
Basic: Which spectroscopic techniques are most effective for quantifying trace impurities in this compound?
- NMR (¹H and ¹³C) : Detect residual solvents (e.g., 1,4-dioxane) down to 10 ppm. Use deuterated DMSO for solubility .
- FT-IR : Identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches to confirm functional groups .
- LC-MS/MS : Achieve ppb-level sensitivity for chlorinated byproducts using MRM transitions (e.g., m/z 321 → 265) .
Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Adopt a split-plot design to test variables systematically:
- Main Plot Factors : Temperature (80–120°C), catalyst type (silver carbonate vs. enzymatic).
- Subplot Factors : Reaction time (12–48 hrs), solvent (DMF vs. THF) .
Statistical Analysis : Use ANOVA to identify significant interactions (e.g., enzymatic catalysts reduce variability by 30% compared to chemical methods) .
Basic: How does pH affect the stability of this compound in aqueous solutions?
- Acidic Conditions (pH <3) : Rapid hydrolysis of ether bonds, forming chlorohexanol and polycarboxylic acids.
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 4°C. Add antioxidants (e.g., BHT) to prevent radical degradation .
Methodological Note : Conduct accelerated stability studies at 40°C/75% RH to model long-term storage .
Advanced: What computational methods predict the thermodynamic stability of its metal complexes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess binding energies with transition metals (e.g., Fe³⁺, Cu²⁺) .
- MD Simulations : Simulate solvation in water/ethanol mixtures to evaluate chelate ring formation kinetics .
Validation : Compare with experimental DSC data (ΔH values for decomposition) .
Basic: What regulatory considerations apply to its use in biomedical research?
- EINECS/EC Inventory : Not listed; handle as a novel compound with unknown toxicity .
- Waste Disposal : Follow OECD Guidelines for carboxylic acid derivatives (Category 2 biodegradability) .
Advanced: How can enzymatic synthesis improve stereoselectivity in derivative formation?
Use lipase B from Candida antarctica (CAL-B) for enantioselective esterification:
- Conditions : 35°C, tert-butanol, 72 hrs. Achieve >90% ee for (R)-configured esters .
- Scale-Up Challenges : Immobilize enzymes on silica gel to enhance reusability (5 cycles with <10% activity loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
